N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3,3-diphenylpropanamide
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Overview
Description
N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3,3-diphenylpropanamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, which is known for its biological activity, and a diphenylpropanamide moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3,3-diphenylpropanamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst.
Formation of the Diphenylpropanamide Moiety: The final step involves the coupling of the pyridazinone intermediate with a diphenylpropanamide derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3,3-diphenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting monoamine oxidase (MAO) enzymes.
Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases such as Parkinson’s disease.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of monoamine oxidase enzymes, particularly MAO-B. This inhibition prevents the breakdown of neurotransmitters like dopamine, thereby increasing their availability in the brain. The molecular targets include the active site of the MAO-B enzyme, where the compound binds and inhibits its activity.
Comparison with Similar Compounds
Similar Compounds
- **N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)picolinamide
- **N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Uniqueness
N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3,3-diphenylpropanamide stands out due to its unique combination of a pyridazinone core and a diphenylpropanamide moiety, which imparts distinct chemical and biological properties. Its ability to inhibit MAO-B with high specificity makes it a promising candidate for therapeutic applications.
Properties
IUPAC Name |
N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]-3,3-diphenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2/c1-29-26(31)16-15-24(28-29)21-13-8-14-22(17-21)27-25(30)18-23(19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-17,23H,18H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRAKBBXVGFYSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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